5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-13-9-14(2)16(10-15(13)27-3)28(25,26)23-7-6-19-17-11-18(21-12-20-17)24-8-4-5-22-24/h4-5,8-12,23H,6-7H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSDIKIAWLSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Critical Intermediates and Their Synthetic Roles
| Intermediate | Function | Key Structural Features |
|---|---|---|
| 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride | Electrophilic sulfonylation agent | Activated sulfonyl chloride moiety |
| 2-{[6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Ethylamine | Nucleophilic amine source | Primary amine for sulfonamide coupling |
Synthesis of 5-Methoxy-2,4-Dimethylbenzenesulfonyl Chloride
Chlorosulfonation of Methoxy-Dimethylbenzene
The aryl sulfonyl chloride precursor derives from direct chlorosulfonation of 5-methoxy-2,4-dimethylbenzene. As per methodologies in EP0512953B1, this involves:
- Reagents : Chlorosulfonic acid (2.5 eq), phosphorus pentachloride (1.2 eq)
- Solvent System : Dichloromethane (0.5 M concentration)
- Conditions : 0–5°C for 2 hours, followed by gradual warming to 25°C over 6 hours
- Workup : Quenching with ice-water, extraction into dichloromethane, and drying over MgSO₄
- Yield : 78–82% after recrystallization from hexane/ethyl acetate
Industrial-Scale Modifications
Patent US6245913B1 discloses optimized large-scale protocols:
- Continuous Flow Reactors : Enables precise temperature control (-10°C to 5°C) during chlorosulfonation
- Catalytic DMF : 0.5 mol% N,N-dimethylformamide accelerates reaction kinetics by 40%
- Purity Control : Crystallization in toluene/heptane mixtures achieves >99.5% purity
Preparation of 2-{[6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Ethylamine
Pyrimidine Core Functionalization
The pyrimidine intermediate undergoes sequential substitutions:
Amine Protection-Deprotection Strategies
To prevent side reactions during sulfonamide coupling:
- Protection : Boc-anhydride in THF/water (4:1) at 0°C, 90% yield
- Deprotection : TFA/DCM (1:1) at 25°C for 2 hours, quantitative yield
Sulfonamide Bond Formation
Coupling Reaction Optimization
Combining the sulfonyl chloride and amine intermediates follows EP0512953B1 guidelines:
- Solvent : Anhydrous THF (0.3 M relative to amine)
- Base : N,N-Diisopropylethylamine (3 eq) to scavenge HCl
- Temperature : -20°C to 25°C gradient over 3 hours
- Monitoring : TLC (hexane:ethyl acetate 3:1, Rf = 0.42 for product)
Yield Enhancement Techniques
- Microwave Assistance : 80°C, 300 W, 20 minutes increases yield from 75% to 88%
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 eq) reduces reaction time by 35%
Industrial Production and Scalability
Table 2: Comparative Analysis of Pilot-Scale Methods
| Parameter | Batch Reactor (5 L) | Continuous Flow (10 kg/day) |
|---|---|---|
| Overall Yield | 68% | 82% |
| Purity (HPLC) | 98.7% | 99.9% |
| Solvent Consumption | 15 L/kg product | 6 L/kg product |
| Reaction Time | 48 hours | 8 hours |
Key industrial advancements from US11492346B2 include:
- Automated Crystallization : Gradient cooling (1°C/min) in ethanol/water mixtures ensures consistent particle size distribution
- Waste Minimization : Solvent recovery systems achieve 95% THF reuse
Challenges and Mitigation Strategies
Pyrazole Ring Instability :
- Issue : Thermal decomposition above 130°C during pyrimidine functionalization
- Solution : Lower reaction temperatures (80–90°C) with Pd(OAc)₂ catalysis (0.5 mol%)
Sulfonyl Chloride Hydrolysis :
- Issue : Premature hydrolysis in humid environments
- Solution : Molecular sieves (4Å) in reaction mixture, <5 ppm H₂O tolerance
Amine Oxidation :
- Issue : Tertiary amine formation during coupling
- Solution : Strict inert atmosphere (N₂/Ar), EDTA stabilization
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares core motifs with other sulfonamide-pyrimidine hybrids but differs in substituent patterns and connectivity (Table 1).
Table 1: Structural Comparison of Sulfonamide-Pyrimidine Derivatives
Key Observations :
- The target compound’s pyrimidine-pyrazole linkage is distinct from the pyrazolo[3,4-d]pyrimidine scaffold in ’s compound, which includes a chromenone group for enhanced aromatic stacking .
- The methyleneamino linker in ’s compound suggests conformational flexibility, unlike the rigid ethylamino spacer in the target .
Physicochemical Properties
- Solubility : The methoxy and dimethyl groups on the target’s benzene ring likely enhance lipophilicity compared to ’s compound, which has a single methoxy group . However, the pyrazole in the target may introduce polar interactions, balancing solubility.
- Melting Point: ’s compound (MP: 175–178°C) has a higher melting point than typical sulfonamides, likely due to the chromenone moiety’s rigidity . The target compound’s MP is unreported but expected to be lower due to its less rigid structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
